5-Bromo-2-methylthioanisole

Description

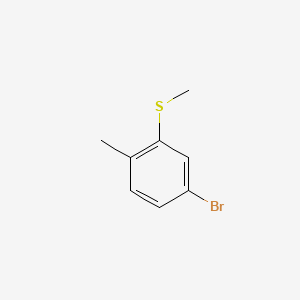

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJYDFNXIOKYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674922 | |

| Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-01-2 | |

| Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Bromo-2-methylthioanisole" molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylthioanisole, also known as 4-bromo-1-methyl-2-(methylthio)benzene, is a halogenated aromatic sulfide. This document provides a comprehensive overview of its known molecular structure and properties based on currently available data. Due to the limited publicly accessible experimental information, this guide also highlights areas where further research and data generation are required.

Molecular Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a methylthio group.

Systematic Name: 4-Bromo-1-methyl-2-(methylthio)benzene Common Name: this compound CAS Number: 142994-01-2[1][2][3][4] Molecular Formula: C₈H₉BrS[1][2]

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The table below summarizes the information that has been collated from various chemical supplier databases.

| Property | Value | Source |

| Molecular Weight | 217.13 g/mol | [3] |

| Appearance | Yellow liquid | Hoffman Fine Chemicals |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Storage | Store in a dry place at room temperature (20 to 22 °C) | Hoffman Fine Chemicals |

Spectroscopic Data

While some suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS, the actual spectra and detailed peak information are not publicly accessible.[3] Researchers requiring this information are advised to contact chemical suppliers directly.

Synthesis and Experimental Protocols

Logical Workflow for a Potential Synthesis:

A plausible synthetic route could involve the bromination of 2-methylthioanisole or the methylation of 5-bromo-2-methylthiophenol. The following diagram illustrates a generalized logical workflow for a potential synthesis and characterization process.

Caption: A potential workflow for the synthesis and characterization.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other biologically active molecules suggests potential for investigation in areas such as medicinal chemistry and drug discovery.

Conclusion and Future Directions

This compound is a chemical compound for which basic identifying information is available. However, a significant gap exists in the public domain concerning its detailed physicochemical properties, spectroscopic data, validated synthesis protocols, and biological activity. For researchers and professionals in drug development, this presents an opportunity for foundational research to fully characterize this molecule and explore its potential applications. The generation and publication of experimental data for this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Spectroscopic Data Analysis of 5-Bromo-2-methylthioanisole: A Technical Guide for Researchers

Introduction

5-Bromo-2-methylthioanisole is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental data in public databases, this guide presents a predictive analysis based on the well-established spectroscopic characteristics of its structural components.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of similar structures and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.40 | d | ~2.0 | 1H | H-6 |

| ~7.25 | dd | ~8.5, 2.0 | 1H | H-4 |

| ~7.05 | d | ~8.5 | 1H | H-3 |

| ~3.90 | s | - | 3H | O-CH₃ |

| ~2.45 | s | - | 3H | S-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-1 (C-O) |

| ~138 | C-2 (C-S) |

| ~133 | C-4 |

| ~130 | C-6 |

| ~122 | C-5 (C-Br) |

| ~112 | C-3 |

| ~56 | O-CH₃ |

| ~16 | S-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1580-1450 | Strong | Aromatic C=C Bending |

| 1250-1200 | Strong | Aryl-O Stretch (Asymmetric) |

| 1050-1000 | Strong | Aryl-O Stretch (Symmetric) |

| 700-600 | Strong | C-S Stretch |

| 600-500 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 232/234 | High | [M]⁺ (Molecular ion, ~1:1 ratio for Br isotopes) |

| 217/219 | Moderate | [M - CH₃]⁺ |

| 185/187 | Moderate | [M - SCH₃]⁺ |

| 154 | Low | [M - Br]⁺ |

| 139 | Moderate | [M - Br - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm.

-

Employ a 30-degree pulse width.

-

Set the relaxation delay to 2 seconds.

-

Accumulate 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 250 ppm.

-

Employ a 30-degree pulse width with proton decoupling.

-

Set the relaxation delay to 5 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of neat this compound between two potassium bromide (KBr) plates. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight or magnetic sector instrument).

-

Data Acquisition: Scan a mass range from m/z 50 to 300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be used to confirm the presence of bromine in the molecule and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational framework for the spectroscopic characterization of this compound. The combined application of NMR, IR, and MS is crucial for the unambiguous structural elucidation of this and other novel compounds, which is a critical step in drug discovery and development.

A Technical Guide to the Purity and Available Grades of 5-Bromo-2-methylthioanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and commercially available grades of 5-Bromo-2-methylthioanisole. It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound with a clear understanding of its quality attributes. This document outlines typical purity levels, potential impurities, and the analytical methods employed for its quality control.

Introduction to this compound

This compound is a halogenated aromatic thioether that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methylthio group on the aromatic ring, makes it a versatile reagent for introducing these functionalities into more complex molecules. This compound is particularly relevant in the synthesis of pharmaceutical intermediates and other specialty chemicals. The precise control of its purity is critical to ensure the desired reaction outcomes and the quality of the final products.

Commercially Available Grades and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The most commonly offered grade is of 97% purity . While higher purity grades may be available from some suppliers upon request or for specialized applications, the 97% grade is the standard for general research and development purposes.

For detailed specifications, it is always recommended to request a Certificate of Analysis (CoA) from the supplier. The CoA provides lot-specific data on purity and the levels of any detected impurities.

| Parameter | Typical Specification | Notes |

| Purity (by GC or HPLC) | ≥ 97.0% | This is the most common purity grade available commercially. |

| Appearance | Colorless to light yellow liquid or solid | The physical state may vary depending on the ambient temperature. |

| Identity (by ¹H NMR, ¹³C NMR, MS) | Conforms to structure | Confirms the chemical structure of the compound. |

| Moisture Content (by Karl Fischer) | Typically ≤ 0.5% | Important for reactions sensitive to water. |

| Insoluble Matter | To be reported | Indicates the presence of any particulate matter. |

Potential Impurities and Their Origin

The primary route for the synthesis of this compound is the electrophilic bromination of 2-methylthioanisole. The nature and quantity of impurities are largely dependent on the reaction conditions and the purification methods employed.

Potential Impurities Include:

-

Isomeric Byproducts: The bromination of 2-methylthioanisole, which has an ortho-para directing methylthio group, can lead to the formation of isomeric monobrominated products. The primary isomeric impurity is likely to be 3-Bromo-2-methylthioanisole and 4-Bromo-2-methylthioanisole .

-

Poly-brominated Species: Under certain reaction conditions, over-bromination can occur, leading to the formation of dibromo- or even tribromo-2-methylthioanisole.

-

Starting Material: Residual unreacted 2-methylthioanisole may be present.

-

Reagent Residues: Traces of the brominating agent (e.g., N-Bromosuccinimide, bromine) and any catalysts used in the synthesis may remain.

-

Solvent Residues: Residual solvents from the reaction and purification steps can also be present.

The following diagram illustrates the potential synthetic pathway and the origin of key impurities.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound.

Gas Chromatography (GC)

Gas chromatography is a primary method for determining the purity of this compound and for quantifying volatile impurities, including residual starting material and isomeric byproducts.

Typical GC Experimental Protocol:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

Quantification: Purity is determined by the area percent method, assuming a response factor of 1 for all components. For higher accuracy, a calibrated internal standard method can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for analyzing less volatile impurities and for compounds that may degrade at high temperatures.

Typical HPLC Experimental Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 50% B

-

26-30 min: 50% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.

-

Quantification: Purity is calculated based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the identity of this compound. It can also be used for quantitative analysis (qNMR) with an internal standard.

-

¹H NMR: Provides information on the number and environment of protons. The chemical shifts and coupling constants of the aromatic protons are characteristic of the 1,2,5-substitution pattern.

-

¹³C NMR: Shows the number of unique carbon atoms and provides information about their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with GC (GC-MS) or LC (LC-MS), is used to confirm the molecular weight of the compound and to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.

Quality Control Workflow

The following diagram outlines a typical workflow for the quality control of this compound, from raw material to final product release.

Conclusion

For researchers and professionals in drug development, a thorough understanding of the purity and potential impurities of starting materials like this compound is paramount. The standard commercial grade of 97% purity is suitable for many applications, but a careful review of the supplier's Certificate of Analysis is crucial for critical applications. The analytical methods outlined in this guide provide a solid framework for the in-house quality assessment of this important synthetic building block. By implementing robust analytical controls, scientists can ensure the reliability and reproducibility of their synthetic processes.

A Technical Guide to the Solubility Profile of 5-Bromo-2-methylthioanisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5-Bromo-2-methylthioanisole and outlines detailed experimental protocols for determining its solubility in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the necessary methodologies to enable researchers to generate this data in-house.

Predicted Solubility Profile

Based on the structure of this compound, which contains a nonpolar aromatic ring, a bromine atom, and a methylthio group, a qualitative solubility profile can be predicted. The molecule possesses both nonpolar and moderately polar characteristics. Therefore, it is expected to exhibit good solubility in a variety of common organic solvents. The principle of "like dissolves like" suggests that nonpolar solvents and polar aprotic solvents would be effective in dissolving this compound.[1]

Expected Solubility Trends:

-

High Solubility: Aromatic hydrocarbons (e.g., toluene), halogenated hydrocarbons (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., acetone, ethyl acetate, diethyl ether).

-

Moderate to Good Solubility: Alcohols (e.g., methanol, ethanol, isopropanol).

-

Low to Insoluble: Highly polar protic solvents like water and nonpolar aliphatic hydrocarbons (e.g., hexane, heptane).

Quantitative Solubility Determination

While predicted solubility provides a useful starting point, quantitative measurement is essential for applications in drug development and chemical synthesis. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent Category | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Alcohols | Methanol | 25 | ||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Ketones | Acetone | 25 | ||

| Esters | Ethyl Acetate | 25 | ||

| Ethers | Diethyl Ether | 25 | ||

| Tetrahydrofuran (THF) | 25 | |||

| Halogenated | Dichloromethane | 25 | ||

| Hydrocarbons | Chloroform | 25 | ||

| Aromatic | Toluene | 25 | ||

| Hydrocarbons | ||||

| Aliphatic | n-Hexane | 25 | ||

| Hydrocarbons |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent. The shake-flask method is a widely recognized and robust technique.[2][3]

Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Screw-cap vials or test tubes

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

-

Vortex mixer

General Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

References

The Untapped Potential of 5-Bromo-2-methylthioanisole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylthioanisole, a readily available chemical intermediate, represents a promising yet underexplored scaffold in the landscape of medicinal chemistry. While direct biological applications of this compound are not extensively documented, its structural features—a reactive bromine atom and a modifiable methylthio group—position it as a versatile building block for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound, drawing parallels from structurally related compounds and outlining hypothetical synthetic strategies and biological targets. By providing a framework for its utilization, this document aims to stimulate further research into the development of this compound-based derivatives as next-generation pharmaceuticals.

Introduction: The Strategic Value of Brominated Scaffolds

Brominated organic compounds are of significant interest in medicinal chemistry. The bromine atom serves as a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the facile introduction of diverse molecular fragments, enabling the systematic exploration of a compound's structure-activity relationship (SAR). Furthermore, the lipophilicity and electronic properties imparted by the bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

This compound (Figure 1) embodies these desirable characteristics. Its simple, yet strategically functionalized, aromatic ring provides a robust starting point for the generation of complex molecular architectures. The presence of the methylthio group offers an additional site for chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can further modulate the compound's biological activity.

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the known activities of structurally analogous compounds, derivatives of this compound could be rationally designed to target a range of therapeutic areas.

Oncology

Many anticancer agents feature substituted aromatic cores. The this compound scaffold could be elaborated to generate inhibitors of key oncogenic signaling pathways. For instance, coupling with various boronic acids via a Suzuki reaction could yield biaryl structures that are common motifs in kinase inhibitors.

Infectious Diseases

The development of novel antimicrobial and antiviral agents is a critical global health priority. Thioether-containing compounds have demonstrated a breadth of antimicrobial activities. The this compound core could be derivatized to produce compounds with enhanced potency against various pathogens.

Neurological Disorders

Central nervous system (CNS) drug discovery often requires molecules with specific physicochemical properties to ensure blood-brain barrier penetration. The lipophilic nature of the this compound scaffold, combined with the potential for fine-tuning through derivatization, makes it an attractive starting point for the development of novel CNS-active agents.

Synthetic Strategies: Unlocking the Potential of this compound

The true potential of this compound lies in its synthetic versatility. The following diagram illustrates a general workflow for the derivatization of this scaffold.

Caption: Synthetic derivatization workflow for this compound.

Hypothetical Signaling Pathway Modulation

To illustrate the potential impact of this compound derivatives, consider a hypothetical scenario where a biaryl derivative acts as a kinase inhibitor in a cancer cell signaling pathway.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Illustrative Quantitative Data

While no specific data exists for this compound derivatives, the following table provides a hypothetical representation of how structure-activity relationship (SAR) data for a series of its analogs could be presented.

| Compound ID | R Group (at C5) | Target Kinase IC50 (nM) | Cell Proliferation EC50 (µM) |

| BMT-H | H | >10,000 | >100 |

| BMT-Ph | Phenyl | 520 | 15.2 |

| BMT-Py | 4-Pyridyl | 150 | 2.8 |

| BMT-An | 3-Aminophenyl | 85 | 1.1 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols: A Starting Point for Investigation

The following are generalized, hypothetical protocols for the synthesis and biological evaluation of this compound derivatives. These should be adapted and optimized for specific target molecules and assays.

General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Add a suitable solvent system (e.g., 1,4-dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield the desired biaryl derivative.

Kinase Inhibition Assay Protocol

-

Prepare a series of dilutions of the test compound in a suitable buffer.

-

In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

-

Add the test compound dilutions to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.

-

Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a chemical scaffold with considerable, yet largely unexplored, potential in medicinal chemistry. Its synthetic tractability makes it an ideal starting point for the generation of diverse compound libraries. Future research should focus on the systematic derivatization of this core and the biological evaluation of the resulting compounds against a wide range of therapeutic targets. Such efforts are poised to unlock novel chemical matter with the potential to address unmet medical needs. This guide serves as a foundational resource to inspire and direct these future investigations.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylthioanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Bromo-2-methylthioanisole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. While specific quantitative data for Suzuki-Miyaura reactions involving this compound is not extensively documented in readily available literature, the protocols and conditions presented herein are based on well-established procedures for structurally similar bromo-aromatic compounds and provide a strong foundation for reaction development and optimization.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate.[1] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials, making it an indispensable tool in drug discovery and development.[2][3] The general transformation involves the coupling of an aryl or vinyl halide with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

Application of this compound in Drug Discovery

This compound serves as a key synthetic intermediate for the introduction of a 2-methylthioanisole moiety into a target molecule. The resulting biaryl structures are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. The methylthio group can be a crucial pharmacophore or can be further modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, to modulate the physicochemical and pharmacological properties of the final compound.

Generalized Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid can be represented by the following scheme:

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for Suzuki-Miyaura cross-coupling reactions of bromo-aromatic compounds analogous to this compound. These conditions can serve as a starting point for the optimization of reactions with the target substrate.

Table 1: Common Palladium Catalysts and Ligands

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | A versatile and commonly used catalyst. |

| Pd(dppf)Cl₂ | dppf | 1 - 5 | Often effective for challenging substrates.[4] |

| Pd(OAc)₂ | SPhos, XPhos | 1 - 3 | Requires an external phosphine ligand. |

| Buchwald Palladacycles | Various | 1 - 3 | Air- and moisture-stable precatalysts.[5] |

Table 2: Common Bases, Solvents, and Temperatures

| Base | Solvent(s) | Typical Temperature (°C) | Notes |

| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80 - 110 | A common and cost-effective base.[4] |

| K₃PO₄ | 1,4-Dioxane/H₂O, DMF | 80 - 100 | A stronger base, often used for less reactive substrates.[2] |

| Cs₂CO₃ | 1,4-Dioxane, Toluene | 80 - 110 | A strong base, effective in many cases. |

| NaHCO₃ | DME/H₂O, Ethanol/H₂O | 70 - 90 | A milder base, suitable for base-sensitive substrates. |

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Note: This protocol is a representative example and may require optimization for specific substrates and desired outcomes.

Protocol 1: Standard Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Condenser (if heating conventionally)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-methylthio-5-aryl-anisole.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Reactions Using "5-Bromo-2-methylthioanisole"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-methylthioanisole as a key building block. The versatility of this substrate in forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds makes it a valuable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound is an attractive starting material for palladium-catalyzed cross-coupling reactions due to the presence of a reactive bromo substituent on the aromatic ring. This allows for the strategic introduction of a wide array of functional groups through well-established methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings. These reactions are foundational in modern organic synthesis, enabling the construction of diverse molecular architectures from readily available precursors.[1][2][3][4] The general scheme for these transformations involves the catalytic cycle of a palladium complex, which typically includes oxidative addition, transmetalation (or related steps), and reductive elimination to furnish the desired product and regenerate the active catalyst.[5][6]

Key Palladium-Catalyzed Reactions of this compound

The following sections detail the application of several key palladium-catalyzed cross-coupling reactions with this compound. Representative experimental conditions and expected outcomes are provided based on established literature for analogous aryl bromides.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Methylthioanisoles

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[3][6] This reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of this compound.

General Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |

| Ligand (if applicable) | SPhos, XPhos, P(t-Bu)₃ |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

| Temperature | 80-110 °C |

| Typical Yield | 70-95% |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Methylthioanisoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the amination of aryl halides.[7][8][9] This method enables the introduction of primary or secondary amines at the 5-position of the starting material.

General Reaction Scheme:

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

| Typical Yield | 65-90% |

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.06 equiv.), and a base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

-

Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add anhydrous, degassed solvent (e.g., toluene).

-

Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[1]

Heck Reaction: Synthesis of Alkenyl-Substituted Methylthioanisoles

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted aromatic compounds.[3][10]

General Reaction Scheme:

Table 3: Representative Conditions for the Heck Reaction

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand (if applicable) | P(o-tol)₃, PPh₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile |

| Temperature | 80-140 °C |

| Typical Yield | 60-85% |

Experimental Protocol: Heck Reaction

-

To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), and a phosphine ligand like P(o-tol)₃ (0.04 equiv.).

-

Add a base, for example, triethylamine (2.0 equiv.), and a solvent like DMF.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Methylthioanisoles

The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper complexes.[11][12][13]

General Reaction Scheme:

Table 4: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, Diisopropylamine |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 60 °C |

| Typical Yield | 75-95% |

Experimental Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 equiv.) in a suitable solvent like THF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.) and the copper co-catalyst (CuI, 0.04 equiv.).

-

Add a base such as diisopropylamine (2.0 equiv.) followed by the terminal alkyne (1.2 equiv.).

-

Stir the reaction at room temperature for 3-6 hours or until completion as monitored by TLC.

-

Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the coupled product.[1]

Stille Coupling: Synthesis of Various Substituted Methylthioanisoles

The Stille reaction involves the coupling of an organotin compound with an organic halide.[14][15] These organostannanes are stable to air and moisture, making them convenient reagents.[14] However, it is important to note that organotin compounds are highly toxic and should be handled with appropriate safety precautions.

General Reaction Scheme:

Table 5: Representative Conditions for Stille Coupling

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Ligand (if applicable) | AsPh₃, P(2-furyl)₃ |

| Solvent | Toluene, THF, DMF |

| Temperature | 80-120 °C |

| Typical Yield | 60-90% |

Experimental Protocol: Stille Coupling

-

To a solution of this compound (1.0 equiv.) in a degassed solvent such as toluene, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

-

Add the organostannane reagent (1.1 equiv.).

-

Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction and dilute with an organic solvent.

-

Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide a solid foundation for the synthesis of a wide variety of substituted methylthioanisole derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products to achieve the best possible outcomes. These reactions represent powerful tools for the construction of complex molecules with potential applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-2-methylthioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction has found broad application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its typically mild reaction conditions and tolerance of a wide range of functional groups.

This document provides detailed application notes and a general protocol for the Sonogashira coupling of 5-Bromo-2-methylthioanisole with terminal alkynes. This compound is an electron-rich aryl bromide, and its successful coupling is crucial for the synthesis of various target molecules in medicinal chemistry and materials science. The presence of both a methoxy and a methylthio group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions essential.

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).

Recommended Reaction Protocols

Given the electron-rich nature of this compound, careful selection of the catalyst, ligand, base, and solvent is critical to achieve high yields. Both traditional copper-co-catalyzed and copper-free conditions can be effective.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard and often reliable method for the Sonogashira coupling of aryl bromides.

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) co-catalyst (e.g., CuI)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

-

Inert gas (Argon or Nitrogen)

Experimental Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed solvent (e.g., THF or DMF).

-

Add the amine base (e.g., Et₃N, 2-3 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., PPh₃, XPhos, SPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

Experimental Procedure:

-

To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Add this compound (1.0 equiv.), the terminal alkyne (1.2-2.0 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with an organic solvent.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Sonogashira coupling of structurally similar electron-rich aryl bromides. These can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of Electron-Rich Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 95 |

| 2 | 4-Bromo-1,2-dimethoxybenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 8 | 88 |

| 3 | 2-Bromo-1,3,5-trimethoxybenzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 70 | 16 | 92 |

Table 2: Copper-Free Sonogashira Coupling of Electron-Rich Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 91 |

| 2 | 4-Bromo-1,2-dimethoxybenzene | Cyclohexylacetylene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |

| 3 | 2-Bromo-1,3,5-trimethoxybenzene | 3-Ethynylpyridine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | DMF | 100 | 16 | 89 |

Mandatory Visualizations

Catalytic Cycle of Sonogashira Coupling

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Caption: General experimental workflow for the Sonogashira coupling reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active palladium catalyst or a bulkier phosphine ligand (for copper-free systems), or screening different bases and solvents. For electron-rich aryl bromides, higher temperatures are often required.

-

Formation of Glaser Homocoupling Product: If significant amounts of the alkyne dimer are observed, switching to a copper-free protocol is highly recommended.

-

Decomposition of Starting Material: If the starting materials are degrading, the reaction temperature may be too high, or the base may be too strong. Consider running the reaction at a lower temperature for a longer period.

-

No Reaction: Ensure that the catalyst is active and that the reagents and solvent are anhydrous and degassed, as oxygen can deactivate the palladium catalyst.

Conclusion

The Sonogashira coupling of this compound is a feasible and valuable transformation for the synthesis of a variety of complex organic molecules. By carefully selecting the reaction conditions, particularly the catalyst system and temperature, high yields of the desired coupled products can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important cross-coupling reaction in their synthetic endeavors.

Application Notes and Protocols for the Synthesis of Substituted Thioanisoles from 5-Bromo-2-methylthioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylthioanisole is a versatile building block for the synthesis of a wide range of substituted thioanisole derivatives. The presence of a bromine atom on the aromatic ring allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the 5-position. This document provides detailed application notes and experimental protocols for the synthesis of substituted thioanisoles utilizing this compound as the starting material. The methodologies described herein are fundamental in medicinal chemistry and materials science for the generation of novel molecular entities.

Core Synthetic Strategies

The primary synthetic transformations involving this compound are palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. The general workflow for these transformations is depicted below.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1] This reaction is instrumental for introducing aryl or heteroaryl substituents at the 5-position of the thioanisole core.[1]

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1).[2]

-

Heat the reaction mixture with vigorous stirring at 80-100 °C for 4-12 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | 8 | 80-92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 95 | 10 | 75-88 |

Note: The data presented are representative yields for Suzuki-Miyaura reactions of aryl bromides under the specified conditions.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds, allowing for the amination of aryl halides.[3] This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines.[4]

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add the amine (1.2-1.5 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Data Presentation:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 100 | 18 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 90 | 24 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 110 | 16 | 70-85 |

Note: The data presented are representative yields for Buchwald-Hartwig amination reactions of aryl bromides under the specified conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

Application of 5-Bromo-2-methylthioanisole in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylthioanisole is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a bromine atom, a methylthio group, and a methyl group on the benzene ring, offers multiple reaction sites for strategic chemical modifications. The presence of the bromine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The methylthio group can also be manipulated, for instance, through oxidation to sulfoxide or sulfone, to modulate the electronic properties and biological activity of the target molecules.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic scaffolds that are central to the structure of many targeted therapies. The strategic functionalization of this precursor allows for the construction of molecules with high affinity and selectivity for specific biological targets.

Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics. The pyridine and indole scaffolds, readily accessible from 5-bromo-substituted precursors, are prevalent in many FDA-approved kinase inhibitors.[2]

This compound can be elaborated into complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. The bromine atom provides a key handle for Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties, which can form crucial interactions within the kinase active site.

Synthesis of PARP Inhibitor Intermediates

Poly (ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition has proven to be an effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for clinical use. The chemical structures of these inhibitors often feature complex heterocyclic cores. While direct synthesis routes from this compound for these specific drugs are not prominently documented, the methodologies used in their synthesis are highly relevant to the potential applications of this precursor. Key reactions in the synthesis of PARP inhibitors include Suzuki-Miyaura coupling and Buchwald-Hartwig amination to construct the core scaffolds.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound and related bromo-aromatic compounds, which are foundational for the synthesis of the aforementioned pharmaceutical intermediates.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling of Aryl Bromides)

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |

| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76 |

| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |

Note: The yields are indicative and can vary based on the specific substrates and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst and the ligand.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the aryl bromide, the amine, and the base under the inert atmosphere.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination of Aryl Bromides)

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromoindole | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |

| 2 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 16-24 | 88 |

| 3 | 2-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 80 | 18 | 92 |

Note: The yields are indicative and can vary based on the specific substrates and reaction conditions.

Visualizations

Synthetic Workflow for Pharmaceutical Intermediates

Caption: General synthetic routes from this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of pharmaceutical intermediates. Its utility is primarily derived from the presence of a bromine atom, which serves as a key handle for robust and reliable palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of chemical space to generate diverse libraries of compounds for drug discovery programs targeting critical enzymes such as kinases and PARPs. The protocols and conceptual workflows provided herein offer a foundation for researchers and drug development professionals to leverage the synthetic potential of this important building block.

References

Application Notes and Protocols: 5-Bromo-2-methylthioanisole in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 5-bromo-2-methylthioanisole and its analogs as precursors in the synthesis of sulfur-containing heterocyclic compounds, particularly focusing on palladium-catalyzed intramolecular C-S bond formation to yield functionalized dibenzothiophenes. Dibenzothiophenes are a significant class of heterocyclic compounds found in various pharmaceuticals and advanced molecular materials.

Application in the Synthesis of Dibenzothiophene Derivatives

A modern and efficient method for constructing the dibenzothiophene core involves a palladium(II)-catalyzed intramolecular reaction that proceeds through the cleavage and formation of carbon-sulfur (C-S) and carbon-hydrogen (C-H) bonds.[1][2] This strategy offers a significant advantage over classical methods by avoiding the need for external stoichiometric oxidants or highly reactive functionalities like C-X or S-H bonds.[1] The reaction typically utilizes a substituted 2-(methylthio)biphenyl as the direct precursor for the cyclization. This compound can be readily converted to a variety of substituted 2-(methylthio)biphenyls via standard cross-coupling reactions, making it a valuable starting material for this methodology.

The overall synthetic strategy involves two key palladium-catalyzed steps: a Suzuki-Miyaura cross-coupling to form the 2-(methylthio)biphenyl intermediate, followed by the intramolecular C-H/C-S coupling to afford the dibenzothiophene product. This two-step process is highly versatile and allows for the rapid construction of complex, functionalized dibenzothiophene systems.[1]

A plausible reaction pathway for the palladium-catalyzed synthesis of dibenzothiophenes from 2-(methylthio)biphenyl derivatives is depicted below. The catalytic cycle is initiated by a sulfur-directed C-H activation, followed by an intramolecular C-S bond cleavage and subsequent C-C bond formation to yield the dibenzothiophene product.

References

- 1. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-methylthioanisole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 5-Bromo-2-methylthioanisole.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the Suzuki coupling of this compound?

A1: The primary challenges stem from the presence of the methylthio (-SMe) group. Sulfur-containing compounds can act as poisons to palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity. Additionally, the electron-donating nature of the thioether can affect the reactivity of the aryl bromide. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to mitigate these effects and achieve high yields.

Q2: Which palladium catalysts are recommended for the Suzuki coupling of substrates like this compound?

A2: For substrates with potentially coordinating groups like thioethers, catalyst systems that are more resistant to poisoning are preferred. Common choices include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can also be effective.

Q3: How does the choice of base influence the reaction?

A3: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. For substrates like this compound, a moderately strong base is often required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can also influence side reactions, so screening different bases may be necessary for optimization.

Q4: What solvents are suitable for this reaction?

A4: A variety of solvents can be used for Suzuki coupling reactions. Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and tetrahydrofuran (THF)/water. Anhydrous solvents like DMF can also be used, particularly with certain base and catalyst combinations.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution(s) |

| Low or No Conversion | Catalyst Inactivity/Poisoning: The thioether group may be deactivating the palladium catalyst. | • Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).• Use a more robust ligand such as SPhos, XPhos, or a Buchwald-type ligand.• Consider a pre-catalyst that is less susceptible to poisoning. |

| Inefficient Oxidative Addition: The C-Br bond may not be sufficiently activated. | • Increase the reaction temperature.• Switch to a more electron-rich ligand to promote oxidative addition. | |

| Poor Solubility: Starting materials may not be fully dissolved in the solvent system. | • Try a different solvent or solvent mixture (e.g., DMF, toluene/water).• Increase the solvent volume to improve solubility. | |

| Significant Side Product Formation (e.g., Homocoupling) | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | • Ensure the reaction mixture and solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles).• Maintain a positive pressure of an inert gas throughout the reaction. |

| Decomposition of Boronic Acid: The boronic acid may be unstable under the reaction conditions. | • Use a slight excess of the boronic acid (1.1-1.5 equivalents).• Consider using the corresponding boronate ester (e.g., pinacol ester) which is often more stable. | |

| Dehalogenation of Starting Material | Unfavorable Reaction Kinetics: The desired cross-coupling is slower than the dehalogenation pathway. | • Lower the reaction temperature and extend the reaction time.• Use a milder base.• Screen different palladium catalysts and ligands. |

Data Presentation: Suzuki Coupling of Structurally Similar Aryl Bromides

Since specific data for this compound is limited in published literature, the following tables summarize reaction conditions for structurally related bromo-thioanisole and bromo-anisole derivatives to provide a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 4-Bromothioanisole with Phenylboronic Acid

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~75 |

| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | >90 |

| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 12 | ~85 |

Table 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₂CO₃ (2) | DMF | 100 | 6 | 98 |

| PdCl₂(dppf) (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 90 | 16 | 92 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol and may require optimization.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-